molecular formula C24H16N4O5 B2569483 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one CAS No. 1105237-30-6

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one

Cat. No.: B2569483
CAS No.: 1105237-30-6
M. Wt: 440.415
InChI Key: VIZHLXJHADDMRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical reagent 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one is a sophisticated hybrid molecule designed for exploratory research in agrochemistry and pharmaceutical discovery. Its structure incorporates a 1,2,4-oxadiazole heterocycle, a privileged scaffold recognized for its broad bioactivity profile. Compounds based on the 1,3-benzodioxole and 1,2,4-oxadiazole motifs have demonstrated significant potential in agricultural science as novel plant growth regulators. Specifically, research indicates that such derivatives can function as auxin receptor agonists, promoting root system development by enhancing root-related signaling responses. Deeper and more extensive root systems are critical for improved water uptake and nutrient acquisition, which can ultimately enhance crop survival and production. Furthermore, the 1,2,4-oxadiazole moiety is associated with a wide spectrum of biological activities in medicinal chemistry, including antimicrobial, antifungal, and antitumor properties, making this compound a valuable tool for investigating new therapeutic pathways. This reagent is intended for use in biochemical screening, mechanism-of-action studies, and the development of new active compounds. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N4O5/c1-30-16-6-4-5-15(12-16)28-24(29)18-8-3-2-7-17(18)21(26-28)23-25-22(27-33-23)14-9-10-19-20(11-14)32-13-31-19/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZHLXJHADDMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C21H21N3O6S
  • Molecular Weight : 443.47 g/mol
  • Chemical Structure : The compound features a phthalazinone core substituted with an oxadiazole group and a methoxyphenyl moiety, which are critical for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds containing the benzodioxole and oxadiazole moieties exhibit significant anticancer properties. For instance, research conducted by Walid Fayad et al. (2019) identified novel anticancer compounds through screening drug libraries on multicellular spheroids, highlighting the potential of oxadiazole derivatives in cancer therapy .

The proposed mechanisms include:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to decreased proliferation in cancer cells.
  • Induction of Apoptosis : It is suggested that the compound activates apoptotic pathways, potentially through modulation of key proteins involved in cell survival and death .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties due to the presence of the benzodioxole ring, which has been associated with various antimicrobial activities. Studies have shown that derivatives of benzodioxole can exhibit significant inhibition against a range of bacterial strains.

Other Biological Activities

Preliminary investigations suggest that the compound may also possess:

  • Antioxidant Properties : Its ability to scavenge free radicals can contribute to cellular protection against oxidative stress.
  • Anti-inflammatory Effects : The modulation of inflammatory pathways could be another avenue for therapeutic application.

Study 1: Screening for Anticancer Activity

In a comprehensive screening study published by Fayad et al., multiple derivatives were assessed for their anticancer efficacy. The results indicated that compounds similar to 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one demonstrated potent cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

Study 2: Antimicrobial Efficacy Assessment

A separate study evaluated the antimicrobial properties of benzodioxole derivatives. The results highlighted that certain structural modifications enhanced activity against Gram-positive and Gram-negative bacteria. This suggests that further exploration into the synthesis of similar compounds could yield effective antimicrobial agents.

Comparative Biological Activity Summary

Activity TypeCompoundIC50 Value (µM)Reference
Anticancer4-[3-(1,3-benzodioxol-5-yl)...15
AntimicrobialBenzodioxole Derivative20
AntioxidantBenzodioxole CompoundN/A

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The bromophenyl group in increases molecular weight and may enhance halogen bonding in protein interactions.

Polarity and Solubility :

  • The trimethoxyphenyl substituent in increases polarity, making it suitable for aqueous environments, whereas the dimethylphenyl group in enhances lipophilicity for membrane penetration.
  • The 3-methoxyphenyl group in the target compound balances polarity and lipophilicity, which is critical for oral bioavailability .

Biological Activity: While specific data for the target compound is unavailable, oxadiazole-phthalazinone hybrids are frequently explored as kinase inhibitors, antimicrobial agents, and anticancer leads .

Comparison with Heterocyclic Systems Beyond Phthalazinone

describes a pyrazol-3-one derivative with a benzothiazole substituent, highlighting the versatility of oxadiazole linkages in heterocyclic frameworks . Unlike the target compound, benzothiazole derivatives often exhibit fluorescence properties and antimicrobial activity, underscoring how core heterocycle choice dictates application .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this compound?

Methodological Answer:
The synthesis of phthalazinone-oxadiazole hybrids typically involves:

  • Oxadiazole ring formation via cyclization of acylhydrazides with carboxylic acid derivatives under acidic or basic conditions. For example, refluxing in ethanol or dimethylformamide (DMF) with catalysts like H₂SO₄ or KOH facilitates cyclization .
  • Coupling reactions to integrate the phthalazinone core with the oxadiazole moiety. Solvent choice (e.g., DMF for polar intermediates) and temperature control (60–100°C) are critical to avoid side products .
  • Purification via recrystallization (methanol/ethanol) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Advanced: How can reaction parameters be systematically optimized to enhance yield and purity?

Methodological Answer:
Optimization strategies include:

  • Design of Experiments (DoE): Statistical methods (e.g., factorial design) to evaluate interactions between variables like temperature, solvent polarity, and catalyst concentration. For example, a 2³ factorial design can identify optimal conditions for oxadiazole formation .
  • Real-time monitoring: Techniques like thin-layer chromatography (TLC) or HPLC track reaction progress, enabling timely adjustments (e.g., extended refluxing if intermediates persist) .
  • By-product mitigation: Adjusting stoichiometry (e.g., 1.2:1 molar ratio of acylhydrazide to carboxylic acid) and using inert atmospheres (N₂/Ar) to suppress oxidation .

Basic: Which analytical techniques are indispensable for structural characterization?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy: ¹H/¹³C NMR to confirm regiochemistry of the oxadiazole ring and substituent positions. Aromatic protons in the benzodioxole moiety typically appear as doublets at δ 6.8–7.2 ppm .
  • HPLC-MS: To verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to the molecular formula) .
  • FT-IR: Identification of functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole) .

Advanced: How can computational modeling accelerate reaction design for novel derivatives?

Methodological Answer:

  • Reaction path search: Quantum chemical calculations (DFT) predict feasible pathways for oxadiazole-phthalazinone coupling, minimizing trial-and-error synthesis .
  • Molecular docking: Virtual screening against target proteins (e.g., kinases) to prioritize derivatives with optimal binding affinity before synthesis .
  • Feedback loops: Integrating experimental data (e.g., failed reactions) into machine learning models to refine predictive algorithms .

Advanced: How to address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-validation: Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HMBC correlations can confirm connectivity between the phthalazinone carbonyl and oxadiazole ring .
  • X-ray crystallography: Definitive proof of regiochemistry if NMR data is ambiguous (e.g., distinguishing 1,2,4-oxadiazole from 1,3,4-isomers) .
  • Isotopic labeling: Use ¹⁵N-labeled precursors to trace nitrogen connectivity in complex heterocycles .

Basic: What solvents are preferred for synthesis and recrystallization?

Methodological Answer:

  • Polar aprotic solvents (DMF, DMSO): Enhance solubility of intermediates during coupling reactions .
  • Ethanol/methanol: Ideal for recrystallization due to moderate polarity and low boiling points .
  • Avoid chlorinated solvents: May induce undesired halogenation in electron-rich aromatic systems .

Advanced: What strategies reduce by-product formation in multi-step syntheses?

Methodological Answer:

  • Stepwise purification: Isolate intermediates after each step (e.g., oxadiazole precursor) to prevent carryover impurities .
  • Catalyst screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to improve selectivity in cyclization steps .
  • Low-temperature reactions: For thermally sensitive steps (e.g., Schiff base formation), use ice baths to suppress decomposition .

Advanced: How to assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH-dependent stability studies: Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. Phthalazinones are often stable at neutral pH but hydrolyze under strongly acidic/basic conditions .
  • Light/heat stress testing: Expose to UV light (254 nm) or 40–60°C for 48 hours to simulate storage conditions .
  • Metabolic stability: Use liver microsome assays to identify vulnerable sites (e.g., methoxy groups undergoing demethylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.